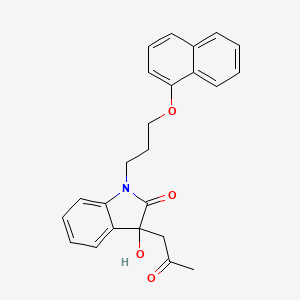

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one

Description

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a 3-hydroxy group, a 2-oxopropyl moiety at position 3, and a 3-naphthyloxypropyl substituent at position 1 of the indole core. The compound’s structural features, such as the α,β-unsaturated carbonyl group (Michael acceptor) in the 2-oxopropyl moiety, are critical for interactions with biological targets like thioredoxin reductase (TrxR) or nitric oxide (NO) synthases .

Properties

IUPAC Name |

3-hydroxy-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-17(26)16-24(28)20-11-4-5-12-21(20)25(23(24)27)14-7-15-29-22-13-6-9-18-8-2-3-10-19(18)22/h2-6,8-13,28H,7,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFFSQZLUMMGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Isatin

The 1-position substitution is typically achieved through alkylation of isatin’s nitrogen atom. A representative procedure involves:

- Reagents : Isatin, 3-naphthyloxypropyl bromide (alkylating agent), sodium hydride (base), dimethylformamide (DMF).

- Procedure :

- Isatin (1 equiv) is deprotonated with NaH (1.2 equiv) in anhydrous DMF at 0°C.

- 3-Naphthyloxypropyl bromide (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.

- The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).

Key Considerations :

- Excess alkylating agent may lead to dialkylation, necessitating careful stoichiometry.

- Alternative solvents (e.g., THF) and bases (e.g., K$$2$$CO$$3$$) have been reported but may yield lower efficiency.

Alternative Synthetic Pathways

Three-Component Coupling Strategy

A metal-free, one-pot approach inspired by aryne chemistry (Search Result) could be adapted:

Components :

- N-Protected isatin (pre-alkylated with 3-naphthyloxypropyl).

- Aryne precursor (e.g., Kobayashi-type precursor).

- 1,3-Cyclohexanedione (as a surrogate for acetone).

Conditions :

Outcome :

Dehydration-Rearrangement Sequences

Compounds with similar scaffolds (e.g., 3-hydroxy-3-phenacyloxindoles) have been synthesized via dehydration of aldol adducts. While the target molecule retains the hydroxy group, controlled dehydration studies could inform side-reaction mitigation:

- Acid-Catalyzed Dehydration :

Characterization and Analytical Data

Spectroscopic Confirmation

X-Ray Crystallography

Single-crystal analysis of analogous compounds reveals:

- Hydrogen Bonding : The 3-hydroxy group forms intramolecular H-bonds with the 2-oxopropyl carbonyl, stabilizing the pseudo-six-membered ring.

- Crystal Packing : Naphthyl groups engage in π-π stacking, influencing solubility.

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing O-alkylation of isatin’s carbonyl oxygen is minimized by:

Stereochemical Control

The aldol reaction at C3 produces a racemic mixture due to the planar sp$$^2$$ hybridized carbonyl. Enantioselective synthesis remains unexplored for this specific compound but could employ:

Industrial and Environmental Considerations

Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

“3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one” may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indolin-2-one derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogues:

Key Observations :

- N-Substituents : Alkyl (e.g., propyl) or aromatic (e.g., benzyl) groups at position 1 modulate solubility and membrane permeability. For example, the 3-naphthyloxypropyl group in the target compound likely enhances hydrophobic interactions compared to smaller substituents like allyl .

- Michael Acceptors : The 2-oxopropylidene moiety common to these compounds enables covalent binding to cysteine residues in enzymes like TrxR, a mechanism shared with anticancer agents such as sunitinib .

- Chirality : The S-configuration at position 3 (as inferred from optical rotation data in related compounds) may influence stereospecific target engagement .

Physicochemical and Spectroscopic Data

- NMR and MS Profiles : Heterocyclic derivatives in exhibit characteristic ¹H NMR signals for the indole core (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–210 ppm in ¹³C NMR). For example, 1-hexyl-3-(2-oxopropyl)-3-hydroxyindolin-2-one shows a methylene triplet at δ 3.45 ppm (J = 6.8 Hz) for the hexyl chain .

- IR Spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ confirm the presence of carbonyl groups in the 2-oxopropyl moiety .

Biological Activity

3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structure features an indolin-2-one core with various substituents that contribute to its biological properties.

Structural Formula

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies : A study published in Molecules (2020) explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

- Oxidative Stress Reduction : Another research article highlighted the antioxidant capabilities of the compound, where it was found to significantly lower reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress .

- Inflammation Modulation : In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential for treating inflammatory conditions .

Summary of Research Findings

Q & A

Q. Advanced SAR Design

- Substituent screening : Test halogenated naphthyl groups (e.g., Br, Cl) to modulate electron density and steric effects .

- Proteomics : Use SPR (surface plasmon resonance) to quantify binding to target proteins like iNOS .

How can conflicting data on synthetic yields or bioactivity be resolved?

Q. Basic Troubleshooting

- Reproducibility : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purity of starting materials (e.g., isatin derivatives) .

- Bioassay variability : Standardize cell passage numbers and LPS batches in NO inhibition assays .

Q. Advanced Data Reconciliation

- Metabolite profiling : LC-MS/MS detects decomposition products during synthesis or bioassays .

- Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity trends .

What analytical techniques are essential for characterizing this compound and its intermediates?

Q. Basic Techniques

- NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to oxygen/nitrogen .

- HR-MS : Confirm molecular formula with <2 ppm mass error (e.g., m/z 228.0638 [M+Na]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.